(2,3-dihydro-1-benzofuran-4-yl)boronic acid
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Overview
Description
(2,3-dihydro-1-benzofuran-4-yl)boronic acid is an organoboron compound with the molecular formula C8H9BO3. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings. The boronic acid functional group in this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids are generally known for their role in the suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, boronic acids participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to play a significant role in carbon–carbon bond formation, which is a fundamental process in organic synthesis .
Result of Action
Boronic acids are known to be involved in the formation of carbon–carbon bonds, which are fundamental to the structure of organic compounds .
Action Environment
It is known that boronic acids are relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1-benzofuran-4-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of 2,3-dihydro-1-benzofuran with borane reagents, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1-benzofuran-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and ethanol are commonly used.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Alcohols and Ketones: Resulting from oxidation reactions.
Scientific Research Applications
(2,3-dihydro-1-benzofuran-4-yl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Benzofuranylboronic Acid: Another boronic acid derivative of benzofuran, used in similar cross-coupling reactions.
2,3-Dihydrobenzo[b]furan-5-boronic Acid: A related compound with a different substitution pattern on the benzofuran ring.
Uniqueness
(2,3-dihydro-1-benzofuran-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its structure allows for the formation of diverse biaryl compounds, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
1062293-35-9 |
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Molecular Formula |
C8H9BO3 |
Molecular Weight |
163.97 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-4-ylboronic acid |
InChI |
InChI=1S/C8H9BO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3,10-11H,4-5H2 |
InChI Key |
YTIFKTBEXYOQOC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CCOC2=CC=C1)(O)O |
Purity |
95 |
Origin of Product |
United States |
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